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Compound of Interest

Compound Name: Silmitasertib sodium

Cat. No.: B606852

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Silmitasertib sodium (CX-4945), a first-
in-class, orally bioavailable small-molecule inhibitor of protein kinase CK2. The document
details its chemical structure, physicochemical properties, mechanism of action, and key
experimental data, serving as a comprehensive resource for professionals in the field of
oncology and drug development.

Chemical Structure and Physicochemical Properties

Silmitasertib is a potent and selective ATP-competitive inhibitor of the serine/threonine protein
kinase CK2.[1] The active form is the free acid, Silmitasertib, while the compound is often
formulated as its sodium salt for administration.
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Identifier Value Reference

Drug Name Silmitasertib Sodium [2]

Code Name CX-4945 Sodium Salt [3]
5-((3-Chlorophenyl)amino)-

IUPAC Name benzo(c)-2,6-naphthyridine-8- [2]
carboxylic acid sodium salt

CAS Number 1309357-15-0 (Sodium Salt) [4]

1009820-21-6 (Free Acid)

[1]

Chemical Formula C19H11CIN3NaO2 [4]

Molecular Weight 371.76 g/mol [2]

Appearance Solid powder -
O=C(C1=CC=C2C(N=C(NC3=

SMILES CC=CC(Cl)=C3)C4=C2C=NC= [2]
C4)=C1)[O-].[Na+]
ODDAAPQSODILSN-

InChl Key [2]
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Property

Value

Reference

Calculated XLogP3

4.4

[5]

Solubility

DMSO: 2103.5 mg/mL

Water: Insoluble

Ethanol: Insoluble

Storage

Short term (days to weeks): O -
4°C, dry, dark

Long term (months to years):

-20°C

Mechanism of Action

Silmitasertib functions as a highly selective and potent inhibitor of Protein Kinase CK2 (Casein

Kinase 1), a constitutively active enzyme frequently overexpressed in a multitude of cancer

types.[1] Its primary mechanism involves competitive interaction with the ATP-binding site on
the CK2a catalytic subunit. This inhibition blocks the phosphorylation of numerous downstream

substrates, disrupting several oncogenic signaling pathways critical for cancer cell survival,

proliferation, and resistance to therapy.

Key pathways modulated by Silmitasertib include:

o PI3K/Akt/mTOR Pathway: Inhibition of CK2 leads to the dephosphorylation of Akt at Serine
129, a key activating site, thereby attenuating the pro-survival PISBK/Akt/mTOR signaling

cascade.[3]

 DNA Damage Repair: CK2 regulates the activity of essential DNA repair proteins like XRCC1
and MDC1. By inhibiting CK2, Silmitasertib can impair the cell's ability to repair DNA
damage, thus synergizing with DNA-damaging chemotherapeutic agents like cisplatin and

gemcitabine.

* NF-kB and JAK/STAT Signaling: The drug has been shown to attenuate these pathways,
which are involved in inflammation and tumor progression.[6]
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The inhibition of these pathways ultimately leads to cell cycle arrest, induction of apoptosis,
and suppression of angiogenesis.[7]
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Silmitasertib inhibits CK2, blocking downstream pro-survival pathways like PI3K/Akt.

Preclinical and Clinical Data
In Vitro Activity

Silmitasertib demonstrates high potency against its primary target and significant anti-

proliferative effects across a range of cancer cell lines.

Table 1: In Vitro Inhibitory Activity

Target Assay Type Value Reference

CK2a Kinase Assay (IC50) 1 nM [3]

CKaa' Kinase Assay (IC50) 1nM [3]

CK2 Kinase Assay (Ki) ~0.38 nM [2]

PIM1 Kinase Assay (IC50) 46 nM

FLT3 Kinase Assay (IC50) 35nM

DYRK1A Kinase Assay (IC50) 6.8 nM

GSK3p Kinase Assay (IC50) 190 nM [8]
Table 2: Anti-proliferative Activity (IC50)

Cell Line Cancer Type IC50 (M) Reference

TFK-1 Cholangiocarcinoma ~10-20 [9]

SSP-25 Cholangiocarcinoma ~10-20 [9]

Multiple Lines Various Cancers 1-8 [2]

u-87 Glioblastoma ~10-15 [10]
Pharmacokinetics
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Preclinical studies confirmed that Silmitasertib is orally bioavailable.[1] Human Phase | trials
later demonstrated favorable pharmacokinetic profiles that were linear and dose-dependent.
[11]

Table 3: Preclinical Pharmacokinetic Parameters (Rat Model)

Parameter Value Reference
Oral Bioavailability (F) > 70%

Plasma Protein Binding > 98%

MDCK Cell Permeability >10x 10-%cm/s

Volume of Distribution (Vss) 1.39 L/kg

Clearance (CL) 0.08 L/kg/h

Low for 1A2, 2C19, 3A4~70%

CYP450 Inhibition (10 pM)
for 2C9, 2D6

Note: Detailed quantitative human pharmacokinetic data (Cmax, Tmax, t1/2) from clinical trials
are not fully published in the public domain. Phase | studies confirmed a favorable safety and
PK profile.[11]

Clinical Trials Overview

Silmitasertib was the first CK2 inhibitor to advance into human clinical trials.[2] It has been
investigated as a monotherapy and in combination with chemotherapy for various
malignancies.

e Advanced Solid Tumors (Phase I): Two studies established that Silmitasertib can be safely
administered orally. The maximum tolerated doses (MTDs) were determined, with diarrhea
and hypokalemia identified as reversible dose-limiting toxicities. While no complete
responses were observed, 15% of patients achieved stable disease for at least 6 months.
[11]

e Cholangiocarcinoma (Phase Ib/Il): A study evaluated Silmitasertib in combination with
gemcitabine and cisplatin for locally advanced or metastatic cholangiocarcinoma,
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demonstrating promising anti-tumor effects.[9]

o Other Indications: Clinical trials have also been initiated for multiple myeloma,
medulloblastoma, and moderate COVID-19.[12][13]

Key Experimental Protocols

This section provides a generalized methodology for key assays used to characterize
Silmitasertib.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of Silmitasertib on CK2 enzymatic activity.

e Reaction Setup: In a microplate, combine recombinant human CK2 enzyme, a specific
peptide substrate (e.g., RRRADDSDDDDD), and serial dilutions of Silmitasertib in a kinase
assay buffer.

e Initiation: Start the reaction by adding a solution containing ATP (often radiolabeled [y-
32PJATP).

 Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-20 minutes) to allow for
substrate phosphorylation.

» Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

o Detection: Transfer the reaction mixture to a filter membrane that binds the phosphorylated
peptide. Wash away excess unincorporated [y-32P]ATP.

e Quantification: Measure the radioactivity on the filter using a scintillation counter.

o Data Analysis: Calculate the percentage of kinase inhibition for each concentration relative to
a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-
response curve.

Cell Viability (MTT) Assay
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This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability

and proliferation.

1. Seed cellsin a
96-well plate

2. Incubate for 24h
to allow attachment

3. Treat cells with serial
dilutions of Silmitasertib

:

4. Incubate for a defined
period (e.g., 48-72h)

5. Add MTT reagent
to each well

6. Incubate for 2-4h
(formazan formation)

7. Add solubilization
solution (DMSO)

8. Measure absorbance
at ~570 nm

9. Calculate % viability
and determine 1C50
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Workflow for a typical cell viability (MTT) assay.

o Cell Seeding: Plate cancer cells (e.g., TFK-1, U-87) in a 96-well plate at a predetermined
density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[14]

e Compound Treatment: Remove the medium and add fresh medium containing serial
dilutions of Silmitasertib sodium or a vehicle control (e.g., 0.1% DMSO).[14]

 Incubation: Incubate the plates for the desired duration (typically 48 to 72 hours).[14]

o MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active
dehydrogenases will convert the yellow MTT to purple formazan crystals.[14]

e Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to
dissolve the formazan crystals.[14]

» Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm
using a microplate reader.

o Data Analysis: Normalize the absorbance values to the vehicle control to calculate the
percentage of cell viability. Plot the results and determine the 1C50 value.[14]

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Silmitasertib
in an animal model.

e Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10
million cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID
mice).[7]

o Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm?).
Tumor volume is typically calculated using the formula: (Length x Width?) / 2.
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Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Silmitasertib
low dose, Silmitasertib high dose, Combination therapy).[7]

Drug Administration: Administer Silmitasertib sodium, typically via oral gavage (p.o.), at
specified doses (e.g., 25-75 mg/kg) and schedules (e.g., twice daily).[3]

Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume
regularly (e.g., 2-3 times per week).

Endpoint: Continue the study until tumors in the control group reach a predetermined
maximum size or for a defined duration.

Analysis: At the end of the study, sacrifice the animals and excise the tumors for weight
measurement and further analysis (e.g., Western blot for pharmacodynamic markers). Plot
tumor growth curves and analyze for statistical significance.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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